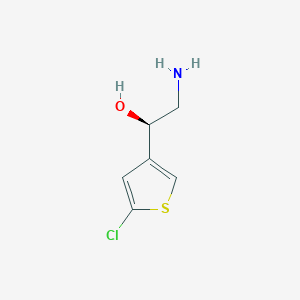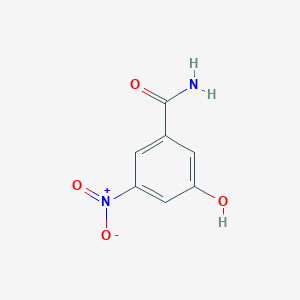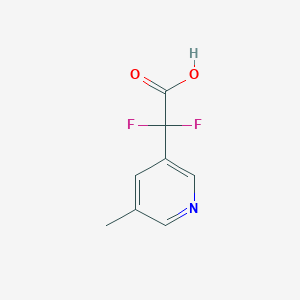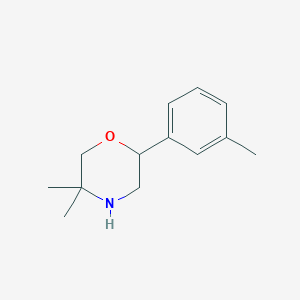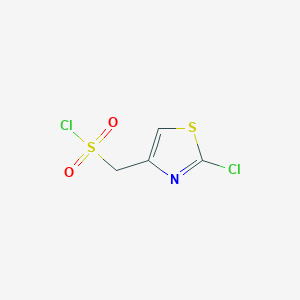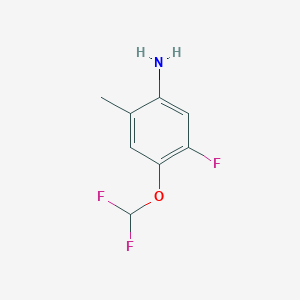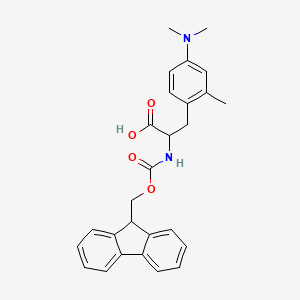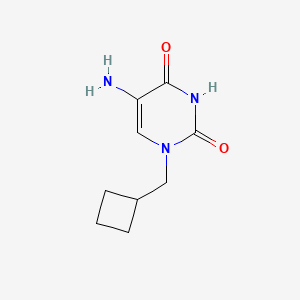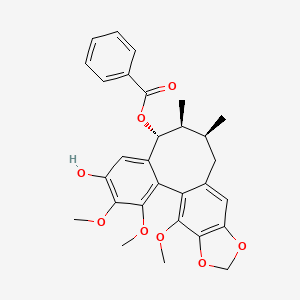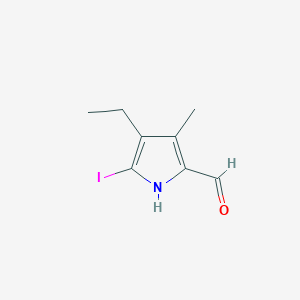
4-Ethyl-5-iodo-3-methyl-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-5-iodo-3-methyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound that features a pyrrole ring substituted with ethyl, iodo, and methyl groups, as well as an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-iodo-3-methyl-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization.
Introduction of Substituents: The ethyl, iodo, and methyl groups can be introduced through various substitution reactions.
Aldehyde Functionalization: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-5-iodo-3-methyl-1H-pyrrole-2-carbaldehyde can undergo various types of chemical reactions, including:
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: 4-Ethyl-5-iodo-3-methyl-1H-pyrrole-2-carboxylic acid
Reduction: 4-Ethyl-5-iodo-3-methyl-1H-pyrrole-2-methanol
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-Ethyl-5-iodo-3-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Ethyl-5-iodo-3-methyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparación Con Compuestos Similares
Similar Compounds
4-Ethyl-3-methyl-1H-pyrrole-2-carbaldehyde: Lacks the iodo substituent, which may affect its reactivity and biological activity.
5-Iodo-3-methyl-1H-pyrrole-2-carbaldehyde: Lacks the ethyl substituent, which may influence its solubility and interaction with biological targets.
4-Ethyl-5-iodo-1H-pyrrole-2-carbaldehyde: Lacks the methyl substituent, which may impact its steric properties and reactivity.
Uniqueness
4-Ethyl-5-iodo-3-methyl-1H-pyrrole-2-carbaldehyde is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the iodo group, in particular, can enhance its reactivity in substitution reactions and its potential as a radiolabeling agent in biological studies .
Propiedades
Fórmula molecular |
C8H10INO |
|---|---|
Peso molecular |
263.08 g/mol |
Nombre IUPAC |
4-ethyl-5-iodo-3-methyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C8H10INO/c1-3-6-5(2)7(4-11)10-8(6)9/h4,10H,3H2,1-2H3 |
Clave InChI |
XPJLAZIBJNTLLU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NC(=C1C)C=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


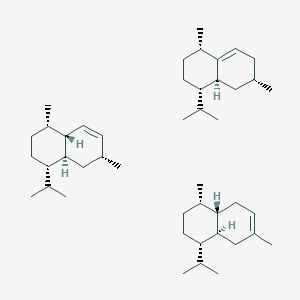
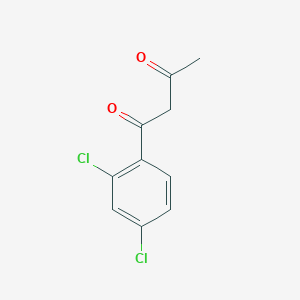
![2-amino-N-[(3-fluorophenyl)methyl]-N-methylbutanamide](/img/structure/B15239042.png)
![2-({[4-(Propan-2-yl)phenyl]methyl}amino)propan-1-ol](/img/structure/B15239045.png)
